molecular formula C13H18O2 B11897789 2-Ethyl-2,5-dimethylchroman-6-ol

2-Ethyl-2,5-dimethylchroman-6-ol

Cat. No.: B11897789
M. Wt: 206.28 g/mol
InChI Key: HWTWYRWTQQFQEH-UHFFFAOYSA-N
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Description

2-Ethyl-2,5-dimethylchroman-6-ol is an organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This particular compound is characterized by the presence of an ethyl group at the second position, two methyl groups at the second and fifth positions, and a hydroxyl group at the sixth position of the chroman ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,5-dimethylchroman-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-2,5-dimethylphenol with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the chroman ring. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of raw materials, reaction conditions, and purification methods are tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,5-dimethylchroman-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-Ethyl-2,5-dimethylchroman-6-one, while nitration can introduce nitro groups onto the aromatic ring.

Scientific Research Applications

2-Ethyl-2,5-dimethylchroman-6-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,5-dimethylchroman-6-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The aromatic ring and substituents can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylchroman-6-ol: Lacks the ethyl group at the second position.

    2,5-Dimethylchroman-6-ol: Lacks the ethyl group at the second position.

    2-Ethylchroman-6-ol: Lacks the methyl group at the fifth position.

Uniqueness

2-Ethyl-2,5-dimethylchroman-6-ol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethyl-2,5-dimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C13H18O2/c1-4-13(3)8-7-10-9(2)11(14)5-6-12(10)15-13/h5-6,14H,4,7-8H2,1-3H3

InChI Key

HWTWYRWTQQFQEH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(O1)C=CC(=C2C)O)C

Origin of Product

United States

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